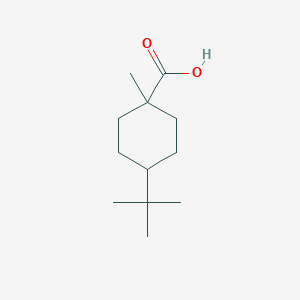

4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 4-tert-butyl-1-methylcyclohexane-1-carboxylic acid follows established IUPAC conventions for substituted cyclohexane derivatives. The compound's official IUPAC name is this compound, reflecting the priority of the carboxylic acid functional group in determining the base numbering system. The cyclohexane ring serves as the principal chain, with the carboxylic acid group at position 1 establishing the reference point for substituent numbering.

The systematic naming reveals several critical structural features. The methyl group at position 1 is directly attached to the same carbon bearing the carboxylic acid function, creating a quaternary carbon center. The tert-butyl substituent occupies position 4, which corresponds to a 1,4-disubstitution pattern on the cyclohexane ring. This substitution pattern creates specific steric interactions that influence the compound's conformational preferences and chemical reactivity.

Alternative nomenclature systems have been employed in various chemical databases and literature sources. The compound appears under several synonymous names, including (1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, emphasizing its stereochemical configuration. Additional designations such as 4-tert-butyl-1-methylcyclohexanecarboxylic acid and trans-4-(tert-Butyl)-1-methylcyclohexane-1-carboxylic acid highlight different aspects of its structural identity. The CAS registry number 27069-57-4 provides unambiguous identification across chemical databases, while the European Community number 896-635-3 facilitates regulatory and commercial applications.

The InChI (International Chemical Identifier) string InChI=1S/C12H22O2/c1-11(2,3)9-5-7-12(4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14) encodes the complete structural information in a standardized format. The corresponding InChI key YNCDKLHCNIQGGP-UHFFFAOYSA-N provides a shortened hash representation suitable for database searches and computational applications. The SMILES notation CC1(CCC(CC1)C(C)(C)C)C(=O)O offers an additional linear representation that facilitates chemical informatics applications and structural database queries.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is fundamentally governed by the chair conformation of the cyclohexane ring system. In this preferred conformation, the cyclohexane ring adopts a three-dimensional arrangement that minimizes steric strain and torsional interactions. The chair conformation places carbon atoms in two distinct environments: axial positions extending perpendicular to the ring plane and equatorial positions extending roughly parallel to the ring plane.

The stereochemical configuration of the compound is designated as (1r,4r), indicating the relative spatial arrangement of substituents around the cyclohexane ring. This trans-diaxial configuration places the tert-butyl group and the carbon bearing both the methyl and carboxylic acid substituents on opposite faces of the cyclohexane ring. The trans relationship between these bulky substituents minimizes unfavorable 1,3-diaxial interactions that would occur in the corresponding cis isomer.

Bond angle analysis reveals that the carbon atoms in the cyclohexane ring maintain approximately tetrahedral geometry. Computational studies using DF-BP86/def2-TZVPP calculations on cyclohexane derivatives indicate C-C-C bond angles of approximately 111.5°, which closely approach the ideal tetrahedral angle of 109.5°. The C-C-H bond angles show slight variations between axial and equatorial positions, with axial C-C-H angles measuring approximately 109.1° and equatorial C-C-H angles measuring 110.3°. These small deviations from perfect tetrahedral geometry reflect the influence of ring constraints and electronic effects.

The tert-butyl substituent at position 4 adopts a preferred equatorial orientation to minimize steric interactions with other ring substituents. The bulky nature of the tert-butyl group, with its three methyl substituents, creates significant steric demand that strongly favors equatorial placement. This conformational preference contributes to the overall stability of the trans isomer relative to potential cis arrangements. The quaternary carbon at position 1, bearing both methyl and carboxylic acid substituents, also influences the ring's conformational dynamics through steric and electronic effects.

Comparative Analysis of Cis-Trans Isomerism

The phenomenon of cis-trans isomerism in this compound and related cyclohexane derivatives provides crucial insights into structure-stability relationships. Cis-trans isomerism in cyclic compounds occurs when groups are unable to rotate about ring carbon-carbon bonds, creating distinct spatial arrangements where substituents can be positioned on the same side (cis) or opposite sides (trans) of the ring. For cyclohexane derivatives with multiple substituents, the relative positioning of these groups significantly impacts molecular stability and chemical behavior.

Comparative studies of related cyclohexane carboxylic acids demonstrate the importance of substitution patterns in determining isomeric preferences. The compound 4-tert-butylcyclohexanecarboxylic acid, which lacks the additional methyl substituent at position 1, exists as a mixture of cis and trans isomers with different stability profiles. The trans isomer of this simpler analog typically predominates due to reduced steric interactions between the bulky tert-butyl group and the carboxylic acid function. The addition of a methyl group at position 1 in this compound further stabilizes the trans configuration by creating additional steric bulk that disfavors cis arrangements.

Experimental evidence supports the enhanced stability of trans configurations in heavily substituted cyclohexane systems. Synthetic routes targeting this compound typically yield products with trans isomer content greater than 75%, reflecting the thermodynamic preference for this configuration. This stereoselectivity arises from the minimization of unfavorable gauche interactions and 1,3-diaxial repulsions that would be present in cis isomers. The steric bulk of both the tert-butyl and carboxylic acid/methyl-bearing carbon creates a strong driving force toward trans arrangements.

The energy differences between cis and trans isomers can be substantial in highly substituted cyclohexane derivatives. While specific energy calculations for this compound are not available in the literature, analogous systems suggest energy differences of several kilocalories per mole favoring trans configurations. These energy differences translate into significant equilibrium preferences and synthetic selectivities, making the trans isomer the predominant form under most conditions. The stability advantage of trans isomers also impacts their chemical reactivity, with trans compounds often showing different reaction rates and selectivities compared to their cis counterparts.

X-ray Crystallographic Studies and Bond Angle Analysis

X-ray crystallographic analysis provides the most definitive structural information for this compound and related cyclohexane derivatives. While specific crystallographic data for this exact compound are limited in the current literature, extensive studies on analogous cyclohexane systems offer valuable insights into expected structural parameters and conformational preferences. Crystal structure determinations of cyclohexane derivatives consistently reveal chair conformations as the predominant solid-state arrangement, with bond lengths and angles closely approximating those predicted by computational methods.

Comparative crystallographic studies of cyclohexane provide a structural framework for understanding the geometry of substituted derivatives. Crystal structure analysis of cyclohexane itself reveals C-C bond lengths of approximately 1.537 Å, which serve as reference values for substituted systems. The introduction of substituents like tert-butyl and carboxylic acid groups can cause minor perturbations in these bond lengths due to electronic and steric effects. C-H bond lengths in cyclohexane structures typically range from 1.103 to 1.105 Å, with slight variations between axial and equatorial positions reflecting different electronic environments.

Bond angle measurements from crystallographic studies provide crucial validation for theoretical predictions. The C-C-C bond angles in crystallized cyclohexane derivatives consistently fall within the range of 110-112°, confirming the near-tetrahedral geometry around carbon centers. The slight expansion from the ideal tetrahedral angle of 109.5° reflects the influence of ring strain and substituent effects. C-C-H bond angles show systematic variations, with axial C-C-H angles typically measuring 109-110° and equatorial angles ranging from 110-111°. These angular preferences contribute to the stability differences between various conformational isomers.

The crystallographic behavior of related compounds provides additional insights into packing arrangements and intermolecular interactions. Carboxylic acid-containing cyclohexane derivatives often exhibit hydrogen bonding patterns in their crystal structures, with carboxylic acid groups forming dimeric or chain-like arrangements through O-H···O interactions. The presence of bulky tert-butyl groups can influence crystal packing by creating steric barriers that limit close molecular approaches. These packing effects may impact the relative stability of different conformational and configurational isomers in the solid state, potentially favoring arrangements that optimize both intramolecular stability and intermolecular interactions.

Propiedades

IUPAC Name |

4-tert-butyl-1-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-11(2,3)9-5-7-12(4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCDKLHCNIQGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and aluminum chloride to introduce the tert-butyl group. Subsequent methylation and carboxylation steps are carried out to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often used to facilitate the alkylation reactions. The process conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. For instance, the carboxylic acid group can be oxidized to form ketones or aldehydes, while reduction can convert it to alcohols or alkanes .

Biological Studies

Research has explored the effects of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid on biological systems. Its interactions with enzymes can provide insights into enzyme mechanisms and biological pathways. The compound's hydrophobic tert-butyl and methyl groups enhance its binding affinity to certain biological targets .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been utilized as a building block in drug development processes. For example, derivatives of this compound have shown promise in creating ligands for human histamine H1 receptors, which are relevant for treating neurodegenerative diseases .

Industrial Applications

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating various chemical products .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds such as Hamigerans A and B. These secondary metabolites exhibit cytotoxic and antiviral activities. The compound was used as a benchmark substrate to optimize reaction conditions for efficient synthesis .

Case Study 2: Drug Development

In drug discovery, this compound has been integral to synthesizing chiral synthons that play critical roles in developing new therapeutic agents. For instance, it was involved in generating compounds for RORγt inverse agonist programs, which target autoimmune diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Precursor for complex organic molecules; participates in oxidation/reduction reactions |

| Biological Studies | Investigated for enzyme interactions; potential effects on biological systems |

| Medicinal Chemistry | Building block for drug development; potential therapeutic properties |

| Industrial Applications | Used in producing specialty chemicals and materials |

Mecanismo De Acción

The mechanism of action of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Acidity and Substituent Effects

| Compound Name | Substituents (Position) | pKa (if available) | Key Electronic Effects |

|---|---|---|---|

| This compound | 1-CH₃, 4-C(CH₃)₃, 1-COOH | N/A | Electron-donating tert-butyl |

| cis-4-Hydroxycyclohexane-1-carboxylic acid | 4-OH (cis), 1-COOH | 4.815 | Electron-donating hydroxyl |

| 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid | 1-NH₂, 4-C(CH₃)₃, 1-COOH | N/A | Polar amino group (H-bonding) |

The amino group in 1-amino-4-tert-butylcyclohexane-1-carboxylic acid (CAS 18672-76-9, molecular weight ~227.3 g/mol) introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl-substituted analog .

Steric and Conformational Considerations

The tert-butyl group’s steric bulk profoundly impacts molecular conformation and reactivity:

- trans-4-((tert-Butyldimethylsilyl)oxy)cyclohexanecarboxylic acid (CAS 955401-29-3) adopts a trans configuration, where the tert-butyldimethylsilyl (TBS) group and carboxylic acid occupy opposite faces of the cyclohexane ring. This conformation minimizes steric clashes and stabilizes the molecule in nonpolar environments .

- In This compound , the proximity of the methyl and tert-butyl groups at positions 1 and 4 may enforce a chair conformation with axial or equatorial substituents, affecting packing in crystalline phases and solubility in organic solvents.

Actividad Biológica

4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with a tert-butyl group, a methyl group, and a carboxylic acid functional group. This unique structure contributes to its biological activity, which has garnered attention in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially influencing their catalytic activity. Additionally, the hydrophobic nature of the tert-butyl and methyl groups enhances its binding affinity to lipid membranes and hydrophobic pockets within proteins.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Enzyme Interaction Studies

A study published in Chemical Reviews highlighted the compound's ability to modulate enzyme activity through competitive inhibition. The kinetic parameters indicated that the compound binds effectively to the active site of target enzymes, which could lead to significant alterations in metabolic processes .

Antimicrobial Activity

In vitro tests have demonstrated that this compound exhibits antimicrobial activity against several pathogens. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Anti-inflammatory Potential

Research conducted on animal models showed that administration of this compound resulted in reduced markers of inflammation, such as cytokines and prostaglandins. This suggests that it may be beneficial in treating conditions like arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.